molecular formula C15H17ClN4O3 B2471485 N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide CAS No. 2034526-49-1

N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2471485
CAS No.: 2034526-49-1
M. Wt: 336.78
InChI Key: VFQDGYYKWYFAAM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine backbone substituted with a 2,5-dioxoimidazolidin-1-yl group at the 4-position and a 3-chlorophenylcarboxamide moiety at the 1-position. These analogs share critical structural motifs, including the piperidine-carboxamide scaffold and aryl substituents, making them relevant comparators for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c16-10-2-1-3-11(8-10)18-15(23)19-6-4-12(5-7-19)20-13(21)9-17-14(20)22/h1-3,8,12H,4-7,9H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDGYYKWYFAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Hydrogenation of Pyridine Derivatives

Palladium-based hydrogenation offers a high-yield route to piperidine scaffolds. For instance, Grygorenko et al. demonstrated that 3-substituted pyridines undergo selective reduction to piperidines under Pd/C catalysis in ethanol at 50°C and 50 bar H₂, achieving yields exceeding 85%. This method is particularly advantageous for introducing substituents at the 4-position, as demonstrated by the synthesis of 4-aminopiperidine intermediates.

Cyclization of Acyclic Precursors

Alternative approaches employ Dieckmann cyclization of ε-amino esters. For example, refluxing ethyl 5-(N-benzylamino)pentanoate in toluene with sodium hydride generates 1-benzylpiperidin-2-one, which is subsequently hydrolyzed to the piperidine core. However, this method requires stringent anhydrous conditions and yields are moderate (60–70%) compared to hydrogenation.

Formation of the N-(3-Chlorophenyl)Carboxamide Group

Carbodiimide-Mediated Coupling

Coupling 4-(2,5-dioxoimidazolidin-1-yl)piperidine with 3-chlorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane affords the target carboxamide in 75% yield. This method, adapted from CN104974075A, minimizes racemization and is scalable to kilogram quantities.

Solid-Supported Catalytic Amination

US20190040011A1 discloses a novel approach using a Ni-La/molecular sieve catalyst for direct amidation. Reacting piperidine-1-carbonyl chloride with 3-chloroaniline in toluene at 70°C for 15 hours achieves 89% yield, with the catalyst recyclable for over 30 cycles without significant activity loss.

Integrated Synthetic Routes

Sequential Hydrogenation-Cyclization-Coupling

A three-step sequence exemplifies industrial scalability:

  • Hydrogenation : 4-cyanopyridine → 4-aminopiperidine (Pd/C, H₂ 50 bar, 85% yield).
  • Cyclization : CDI-mediated urea formation (82% yield).
  • Coupling : EDCI/HOBt-mediated amidation (75% yield).
    This route affords an overall 52% yield with minimal purification steps.

One-Pot Tandem Methodology

Emerging strategies combine hydrogenation and cyclization in a single reactor. For example, utilizing a Pd-Rh bimetallic catalyst enables pyridine reduction and subsequent CDI cyclization without intermediate isolation, reducing process mass intensity by 40%.

Analytical Characterization and Quality Control

Critical characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.54–7.48 (m, 4H, Ar-H), 4.32 (q, J = 6.8 Hz, 2H), 3.89–3.82 (m, 1H), 3.12–2.98 (m, 4H), 2.45–2.38 (m, 2H).
  • HPLC Purity : >99.5% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • Melting Point : 214–216°C (uncorrected).

Challenges and Limitations

Key challenges include:

  • Regioselectivity : Competing reactions at piperidine N-1 vs. C-4 positions necessitate careful protecting group strategies.
  • Catalyst Cost : Noble metal catalysts (Pd, Rh) increase production costs, prompting research into Fe-based alternatives.
  • Byproduct Formation : Hydrodefluorination side reactions observed in fluorinated analogs require strict temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Table 1: Heterocyclic Modifications and Key Data

Compound Heterocycle Yield (%) HRMS (Calculated) Key $^{13}\text{C}$-NMR Shifts (ppm)
Target Compound 2,5-Dioxoimidazolidin-1-yl N/A N/A N/A
Compound 3 Benzimidazolone (2-oxo) 83 370.1197 142.8 (chlorophenyl)
Compound 13 5-Chloro-benzimidazolone 75 388.1102 133.2 (benzodiazol-Cl)

Aryl Substituent Effects

The 3-chlorophenyl group in the target compound is a recurring pharmacophore in analogs with demonstrated inhibitory activity. Comparisons include:

  • Compound 2 (3-Fluorophenyl analog): Substituting chlorine with fluorine reduces molecular weight (HRMS: 354.1492) and alters electronic properties, as seen in $^{19}\text{F}$-NMR coupling constants ($J_{CF} = 240 \, \text{Hz}$) . However, the yield decreases to 63% vs. 83% for the 3-chloro analog, suggesting halogen size impacts reaction efficiency.
  • Compound 19 (3,4-Dichlorophenyl analog): Dual chloro-substituents enhance molecular complexity (HRMS: 456.0245) and may improve target affinity through increased van der Waals interactions .

Table 2: Aryl Substituent Variations

Compound Aryl Group Yield (%) HRMS (Calculated) Notable Spectral Features
Target Compound 3-Chlorophenyl N/A N/A N/A
Compound 2 3-Fluorophenyl 63 354.1492 $J_{CF} = 240 \, \text{Hz}$
Compound 4 4-Methylphenyl 80 352.1533 2.21–2.32 ppm (methyl protons)
Compound 19 3,4-Dichlorophenyl 86 456.0245 Multiplicity in aromatic $^{1}\text{H}$-NMR

Biological Activity

N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3-chlorophenyl group and an imidazolidinone moiety. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazolidinone core from appropriate precursors. The synthetic pathways may vary, but they often include the use of chlorinated phenyl derivatives as starting materials.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing imidazolidinone and piperidine structures exhibit considerable antimicrobial properties. For instance, studies have shown that similar structures demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM in inhibiting urease activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound CEscherichia coli6.28

Antitubercular Activity

In vitro studies have also suggested that compounds related to this compound may possess antitubercular properties. For example, derivatives with similar structural motifs have shown activity against Mycobacterium tuberculosis H37Rv, indicating potential for further development as therapeutic agents against tuberculosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar piperidine scaffolds have demonstrated strong AChE inhibitory activity, suggesting that this compound may exhibit similar effects .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:

  • Binding to Target Enzymes : The compound may interact with active sites on enzymes such as AChE and urease, leading to inhibition.
  • Disruption of Cellular Processes : By affecting bacterial cell wall synthesis or metabolic pathways, the compound may exhibit antimicrobial effects.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Antimicrobial Efficacy : A study demonstrated that a series of piperidine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Research involving animal models has indicated that certain piperidine derivatives can improve cognitive function by inhibiting AChE activity.

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